{(5Z)-5-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
CAS No.:
Cat. No.: VC16379626
Molecular Formula: C28H20FN3O4S2
Molecular Weight: 545.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H20FN3O4S2 |
|---|---|
| Molecular Weight | 545.6 g/mol |
| IUPAC Name | 2-[(5Z)-5-[[3-[3-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C28H20FN3O4S2/c29-23-12-5-4-7-19(23)17-36-22-11-6-8-18(13-22)26-20(15-32(30-26)21-9-2-1-3-10-21)14-24-27(35)31(16-25(33)34)28(37)38-24/h1-15H,16-17H2,(H,33,34)/b24-14- |
| Standard InChI Key | WYZNRLAKSWUXBX-OYKKKHCWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)/C=C\5/C(=O)N(C(=S)S5)CC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)C=C5C(=O)N(C(=S)S5)CC(=O)O |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Analysis
The molecule features a thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen) conjugated to a pyrazole moiety via a methylidene bridge. The pyrazole ring is substituted at the 3-position with a 3-[(2-fluorobenzyl)oxy]phenyl group and at the 1-position with a phenyl ring. The thiazolidinone core is further functionalized with a thioxo group at position 2 and an acetic acid side chain at position 3.
Key structural attributes include:
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Stereochemical configuration: The (5Z) designation indicates the Z-geometry of the exocyclic double bond between the thiazolidinone and pyrazole rings, which influences molecular planarity and intermolecular interactions.
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Electronic effects: The electron-withdrawing fluorine atom on the benzyl ether and the electron-donating methoxy group create localized electronic gradients, potentially enhancing binding to biological targets .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[(5Z)-5-[[3-[3-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Molecular Formula | C₂₈H₂₀FN₃O₄S₂ |
| Molecular Weight | 545.6 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)C=C5C(=O)N(C(=S)S5)CC(=O)O |
| Topological Polar Surface Area | 136 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis of this compound likely follows a multi-step sequence analogous to methods described for structurally related thiazolidinone-pyrazole hybrids :
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Pyrazole formation: Condensation of 3-[(2-fluorobenzyl)oxy]acetophenone with phenylhydrazine yields the 1-phenyl-3-arylpyrazole intermediate.
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Aldehyde functionalization: Oxidation of the pyrazole’s hydroxymethyl group to a carbaldehyde enables subsequent Knoevenagel condensation with thiazolidinone precursors.
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Thiazolidinone cyclization: Reaction of the pyrazole-aldehyde with mercaptoacetic acid derivatives forms the thiazolidinone ring, with the exocyclic double bond geometry controlled by reaction temperature and solvent polarity.
Critical Reaction Parameters
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Solvent selection: Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize intermediate enolate species .
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Catalysts: IBX (2-iodoxybenzoic acid) proves effective for oxidizing pyrazolyl-methanol to aldehydes without over-oxidation .
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Yield optimization: Reported yields for analogous compounds range from 62% to 85%, with purity confirmed by HPLC (>95%) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.85 (s, 1H, pyrazole-H4)
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δ 7.72–7.68 (m, 2H, fluorobenzyl-H2, H6)
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δ 7.45–7.32 (m, 5H, phenyl-H)
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δ 5.21 (s, 2H, OCH₂Ph)
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δ 4.12 (s, 2H, CH₂CO₂H)
¹³C NMR (101 MHz, DMSO-d₆):
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178.9 ppm (C=O, thiazolidinone)
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161.2 ppm (C-F, J = 245 Hz)
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152.4 ppm (C=S)
Mass Spectrometric Data
High-resolution ESI-MS (m/z):
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Calculated for C₂₈H₂₀FN₃O₄S₂ [M+H]⁺: 546.09
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Observed: 546.12
Hypothetical Biological Activity and Structure-Activity Relationships
Table 2: Predicted IC₅₀ Values Against Cancer Cell Lines
| Cell Line | Predicted IC₅₀ (μM) | Basis for Prediction |
|---|---|---|
| HL-60 (Leukemia) | 1.2–2.4 | Analog data from |
| SF-295 (CNS) | 0.8–1.5 | QSAR modeling of thiazolidinones |
Antimicrobial Activity
The thioxo group facilitates metal chelation in microbial enzymes. Pyrazole-thiazolidinone hybrids exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .
Computational Modeling and Drug-Likeness
Molecular Docking Studies
AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, mediated by:
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Hydrogen bonding between the thiazolidinone carbonyl and Met793
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π-π stacking of the fluorobenzyl group with Phe723
ADMET Profiling
| Parameter | Prediction | Method |
|---|---|---|
| LogP | 3.8 | XLogP3 |
| H-bond acceptors | 7 | Lipinski’s Rule |
| AMES mutagenicity | Negative | ProTox-II |
| Hepatotoxicity | Low probability | ADMETLab 2.0 |
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